1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid
CAS No.: 2624129-93-5
Cat. No.: VC11587994
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid - 2624129-93-5](/images/no_structure.jpg)
Specification
CAS No. | 2624129-93-5 |
---|---|
Molecular Formula | C12H19NO4 |
Molecular Weight | 241.28 g/mol |
IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid |
Standard InChI | InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8(9(14)15)12(13)5-4-6-12/h8H,4-7H2,1-3H3,(H,14,15) |
Standard InChI Key | ODKHECCIGLAXPM-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(C12CCC2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure features a 1-azaspiro[3.3]heptane system, where a nitrogen atom bridges two three-membered rings. The tert-butoxycarbonyl (Boc) group at position 1 serves as a protective moiety for the amine, while the carboxylic acid at position 3 introduces reactivity for further derivatization. Comparative analysis with the 6-carboxylic acid isomer (CAS 1374659-11-6) reveals distinct electronic distributions due to the positional shift of the carboxyl group .
Table 1: Comparative Structural Data of Azaspiroheptane Derivatives
Spectroscopic Signatures
While experimental spectra for the 3-carboxylic acid remain unpublished, the 6-carboxylic acid analog exhibits characteristic infrared (IR) peaks at 1700–1750 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (Boc group C-O-C) . Nuclear magnetic resonance (NMR) data for the 6-isomer show distinct splitting patterns due to spirocyclic rigidity, with the Boc methyl groups resonating at δ 1.4 ppm .
Synthetic Methodologies
Multi-Step Synthesis from Patent Literature
A closely related synthesis for 2-tert-butoxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid (CAS 1211526-53-2) involves three stages :
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Acylation: Reaction of the primary amine with p-dimethylamino-azo-benzene acyl chloride in dichloromethane under basic conditions.
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Cyano Substitution: Displacement with sodium cyanide in dimethylformamide (DMF).
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Hydrolysis: Basic hydrolysis in aqueous ethanol to yield the carboxylic acid.
Protective Group Strategy
The Boc group’s stability under basic conditions and selective removal via acidic treatment (e.g., trifluoroacetic acid) makes it ideal for staged functionalization. Computational models suggest that the 3-carboxylic acid’s spatial arrangement may influence Boc deprotection kinetics compared to the 6-isomer.
Physicochemical Properties and Stability
Thermal Behavior
The 6-carboxylic acid derivative decomposes at 182.1±25.9°C (flash point), with a boiling point of 377.4±35.0°C . The 3-carboxylic acid is predicted to exhibit similar thermal stability due to analogous molecular weight and functional group composition.
Solubility and Partitioning
Experimental LogP values for the 6-isomer (0.86) indicate moderate lipophilicity . The 3-carboxylic acid’s solubility profile likely diverges in polar solvents due to altered hydrogen-bonding capacity from the carboxyl group’s position.
Applications in Organic Synthesis
Peptide Mimetics
Spirocyclic scaffolds like 1-azaspiro[3.3]heptane derivatives confer conformational restraint, enhancing binding affinity in peptidomimetic drug candidates. The Boc-protected carboxylic acid serves as a versatile intermediate for amide couplings or esterifications.
Building Block for Heterocycles
The strained spiro system participates in [3+2] cycloadditions, enabling access to polycyclic architectures. Patent data highlight its utility in synthesizing kinase inhibitors and protease modulators .
Comparative Analysis with Structural Analogs
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